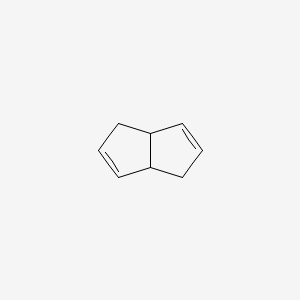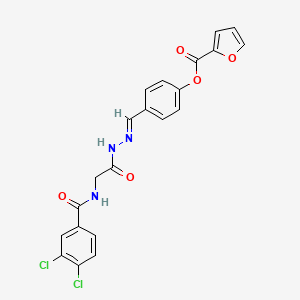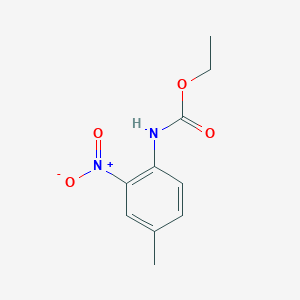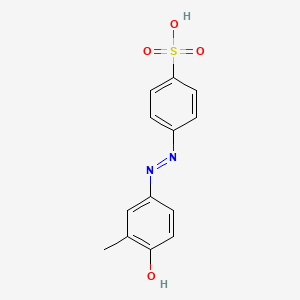
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol ist eine organische Verbindung mit einer komplexen Struktur. Es ist durch einen Benzolring gekennzeichnet, der mit einer Phenylmethoxygruppe und einer 1,1,3,3-Tetramethylbutylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol beinhaltet typischerweise die Reaktion von Benzolderivaten mit geeigneten Reagenzien unter kontrollierten Bedingungen. Ein gängiges Verfahren ist die Friedel-Crafts-Alkylierung, bei der Benzol mit 1,1,3,3-Tetramethylbutylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert. Die Phenylmethoxygruppe kann durch eine Williamson-Ether-Synthese eingeführt werden, bei der ein Phenolderivat mit einem geeigneten Alkylhalogenid reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann groß angelegte Friedel-Crafts-Alkylierungs- und Verätherungsprozesse beinhalten. Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und beinhalten häufig Durchflussreaktoren und fortschrittliche Trenntechniken, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Metallkatalysators, wie z. B. Palladium auf Kohlenstoff, durchgeführt werden, um Doppelbindungen oder funktionelle Gruppen zu reduzieren.
Substitution: Elektrophiler aromatischer Substitutionsreaktionen sind häufig, bei denen der Benzolring durch Elektrophile wie Halogene, Nitrogruppen oder Sulfonsäuren substituiert wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C)
Substitution: Halogene (Cl₂, Br₂), Nitriergemisch (HNO₃/H₂SO₄), Sulfonierungsmittel (SO₃/H₂SO₄)
Hauptprodukte
Oxidation: Carbonsäuren, Ketone
Reduktion: Alkane, Alkohole
Substitution: Halogenierte Benzolderivate, Nitrobenzol, sulfonierte Benzolderivate
Wissenschaftliche Forschungsanwendungen
1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien, Polymeren und als Additiv in verschiedenen Formulierungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Phenylmethoxygruppe kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Molekülen eingehen, während die 1,1,3,3-Tetramethylbutylgruppe sterische Hinderung bietet, was die Bindungsaffinität und Selektivität der Verbindung beeinflusst. Diese Wechselwirkungen können die Enzymaktivität, die Rezeptorbindung und die Signaltransduktionswege modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the 1,1,3,3-tetramethylbutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol
- 1-(Phenylmethoxy)-4-(tert-Butyl)benzol
- 1-(Phenylmethoxy)-4-(Isopropyl)benzol
Einzigartigkeit
1-(Phenylmethoxy)-4-(1,1,3,3-Tetramethylbutyl)benzol ist einzigartig aufgrund des Vorhandenseins der sperrigen 1,1,3,3-Tetramethylbutylgruppe, die distinkte sterische und elektronische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
110875-85-9 |
|---|---|
Molekularformel |
C21H28O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C21H28O/c1-20(2,3)16-21(4,5)18-11-13-19(14-12-18)22-15-17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3 |
InChI-Schlüssel |
GQFZXKVFJPVNDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)

![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)






acetonitrile](/img/structure/B11944425.png)

![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
